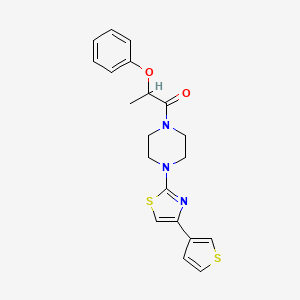

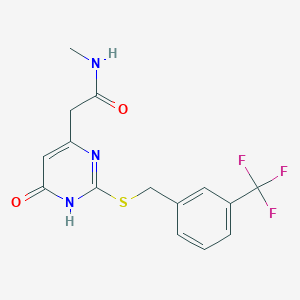

![molecular formula C8H16Cl2N4O B2973902 rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans CAS No. 2044706-32-1](/img/structure/B2973902.png)

rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans” is a chemical compound with the molecular formula C8H16Cl2N4O and a molecular weight of 255.1448 . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H12N4O.2ClH/c1-12-7-4-8-2-5 (7)6-3-9-11-10-6;;/h3,5,7-8H,2,4H2,1H3, (H,9,10,11);2*1H/t5-,7+;;/m0../s1 . This code can be used to generate a 3D structure of the molecule using appropriate software. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications

Synthesis of Triazole and Pyrrolidine Derivatives

Triazole and pyrrolidine rings are pivotal in medicinal chemistry due to their presence in various clinical drugs, demonstrating significant biological activities. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring involves epoxide ring-opening followed by methylation and de-protection, leading to precursors that react with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products. This method facilitated the creation of a library of novel compounds, showcasing the versatility of triazole and pyrrolidine scaffolds in drug synthesis (Prasad et al., 2021).

Biological Activities

The triazole and pyrrolidine derivatives exhibit a range of biological activities, including antimicrobial properties. For instance, the synthesis and characterization of new 1,2,4-triazole derivatives have shown promising results in antimicrobial activities. These findings suggest that modifications in the triazole scaffold can lead to compounds with significant bioactivity, highlighting the potential of these derivatives in developing new therapeutic agents (Bektaş et al., 2007).

Physicochemical Properties

The physicochemical properties of compounds containing triazole and pyrrolidine functionalities, such as solubility and adsorption behaviors, are crucial for their biological efficacy and stability. Studies have investigated the adsorption behavior of triazole derivatives as corrosion inhibitors, revealing insights into their interaction with metal surfaces and potential applications in protecting materials from corrosion. The adsorption is found to follow Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitors and the metal surface (Li et al., 2007).

Safety and Hazards

properties

IUPAC Name |

4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1-methyltriazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t6-,8+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAFKGFCCKNNBM-OQUWVHHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CNCC2OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=N1)[C@@H]2CNC[C@H]2OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)